molecular formula C27H22Cl2N4O B1682490 Tipifarnib S エナンチオマー

Tipifarnib S エナンチオマー

カタログ番号: B1682490
分子量: 489.4 g/mol
InChIキー: PLHJCIYEEKOWNM-MHZLTWQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-[(S)-amino-(4-chlorophenyl)-(3-methyl-4-imidazolyl)methyl]-4-(3-chlorophenyl)-1-methyl-2-quinolinone is a diarylheptanoid.

科学的研究の応用

ファルネシル転移酵素の阻害

Tipifarnib S エナンチオマーは、ファルネシル転移酵素(FTase)の強力かつ高選択的な阻害剤です . FTaseは、細胞膜への局在化に必要なシグナル伝達タンパク質にファルネシル基を翻訳後的に付加する酵素です .

HRAS変異型頭頸部扁平上皮癌(HNSCC)の治療

Tipifarnib S エナンチオマーは、HRAS変異型HNSCCに対する精密医療として特定されています . HRAS変異型細胞の増殖、生存、およびスフェロイド形成を阻害することが示されています .

mTOR活性の阻害

Tipifarnib S エナンチオマーは、mTOR活性の収束的阻害を通じて、PIK3CAおよびHRASが調節不全のHNSCCにおいて、PI3Kα阻害の抗腫瘍効果を増強することが判明しています .

アルペリシブとの併用療法

Tipifarnib S エナンチオマーは、PI3Kα阻害剤であるアルペリシブと組み合わせて、HNSCCの複数の分子的に定義されたサブセットで使用されてきました . この組み合わせにより、インビトロで顕著な細胞毒性、インビボで腫瘍の退縮が得られました .

再発/転移(R/M)HNSCCの治療

Tipifarnib S エナンチオマーとアルペリシブの併用療法は、R/M HNSCC患者の45%以上に対して有益である可能性を示しています . Tipifarnib S エナンチオマーは、mTORC1のフィードバック再活性化を阻害することにより、追加の標的療法に対する適応性抵抗を予防し、臨床的有用性を高める可能性があります .

MDR1遺伝子産物であるP-糖タンパク質の阻害

Tipifarnib S エナンチオマーは、MDR1遺伝子産物であるP-糖タンパク質の強力な阻害剤として特定されており、ヒト白血病に対して有意な細胞毒性相乗効果を示しています .

生化学分析

Biochemical Properties

Tipifarnib S enantiomer interacts with the enzyme farnesyltransferase (FTase) . FTase catalyzes the posttranslational attachment of farnesyl groups to signaling proteins that are required for localization to cell membranes . Although all RAS isoforms are FTase substrates, only HRAS is exclusively dependent upon farnesylation .

Cellular Effects

Tipifarnib S enantiomer has been shown to have effects on various types of cells and cellular processes . For instance, in head and neck squamous cell carcinoma (HNSCC), Tipifarnib treatment resulted in the reduction of MAPK pathway signaling, inhibition of proliferation, induction of apoptosis, and robust abrogation of neovascularization .

Molecular Mechanism

The molecular mechanism of action of Tipifarnib S enantiomer involves the inhibition of farnesyltransferase (FTase), which leads to the displacement of both mutant and wild-type HRAS from membranes . This results in the reduction of MAPK pathway signaling, inhibition of proliferation, and induction of apoptosis .

Temporal Effects in Laboratory Settings

It has been shown that Tipifarnib treatment can lead to marked cytotoxicity in vitro and tumor regression in vivo .

Dosage Effects in Animal Models

The effects of Tipifarnib S enantiomer at different dosages in animal models have not been fully explored. It has been shown that Tipifarnib treatment induced tumor stasis or regression in all six HRAS-mutant xenografts tested .

Metabolic Pathways

The metabolic pathways that Tipifarnib S enantiomer is involved in are related to the inhibition of farnesyltransferase (FTase) . This leads to the displacement of both mutant and wild-type HRAS from membranes .

Transport and Distribution

The transport and distribution of Tipifarnib S enantiomer within cells and tissues are related to its role as a farnesyltransferase (FTase) inhibitor . FTase catalyzes the posttranslational attachment of farnesyl groups to signaling proteins that are required for localization to cell membranes .

Subcellular Localization

The subcellular localization of Tipifarnib S enantiomer is related to its role as a farnesyltransferase (FTase) inhibitor . FTase catalyzes the posttranslational attachment of farnesyl groups to signaling proteins that are required for localization to cell membranes .

生物活性

Tipifarnib S enantiomer is a stereoisomer of the farnesyltransferase inhibitor tipifarnib, primarily recognized for its role in cancer therapy. This compound selectively inhibits farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of proteins, particularly those involved in oncogenic signaling pathways. The S enantiomer exhibits an IC50 value of 0.6 nM, indicating significant potency in inhibiting FTase activity, although it is less active compared to its R counterpart .

Farnesylation Inhibition

The primary mechanism through which tipifarnib S enantiomer exerts its biological activity involves the competitive inhibition of farnesyltransferase. By binding to the enzyme's active site, it prevents the addition of farnesyl groups to target proteins, disrupting their localization and function within the cell. This inhibition is particularly relevant for RAS proteins, which are frequently mutated in various cancers .

Induction of Apoptosis and Inhibition of Angiogenesis

In addition to inhibiting farnesylation, tipifarnib S enantiomer has been shown to induce apoptosis and inhibit angiogenesis in cancer cell lines. This dual action contributes to its potential effectiveness against tumors harboring HRAS mutations, making it a candidate for targeted therapies.

Efficacy Against Cancer

Preclinical studies have demonstrated that tipifarnib S enantiomer exhibits significant anti-cancer activity, particularly against HRAS-dependent tumors. Its ability to induce apoptosis and inhibit angiogenesis is supported by various experimental models .

Pharmacokinetics

Pharmacokinetic studies suggest that tipifarnib S enantiomer undergoes metabolism primarily through cytochrome P450 enzymes, influencing its therapeutic window and efficacy. Understanding its pharmacokinetics is crucial for optimizing dosing regimens in clinical applications .

Case Studies

  • HRAS Mutant Tumors : In vitro studies using cell lines with HRAS mutations showed a marked decrease in cell viability upon treatment with tipifarnib S enantiomer, supporting its use in targeted cancer therapies.
  • Chagas Disease : Modifications of tipifarnib have been explored for treating Chagas disease by targeting Trypanosoma cruzi. While the S enantiomer itself is less potent against this parasite compared to other analogs, it highlights the versatility of farnesyltransferase inhibitors beyond oncology .

Comparative Analysis with Other Compounds

Compound NameStructure SimilarityMechanism of ActionUnique Features
TipifarnibYesFarnesyltransferase inhibitionFirst selective inhibitor studied
LonafarnibYesFarnesyltransferase inhibitionApproved for specific indications
ZSTK474YesFarnesyltransferase inhibitionDual action as PI3K inhibitor
R115777YesFarnesyltransferase inhibitionEarly clinical development

Tipifarnib S enantiomer stands out due to its specific stereochemistry and high potency against HRAS-dependent tumors compared to other inhibitors listed above .

特性

IUPAC Name

6-[(S)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJCIYEEKOWNM-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tipifarnib S enantiomer
Reactant of Route 2
Tipifarnib S enantiomer
Reactant of Route 3
Reactant of Route 3
Tipifarnib S enantiomer
Reactant of Route 4
Reactant of Route 4
Tipifarnib S enantiomer
Reactant of Route 5
Reactant of Route 5
Tipifarnib S enantiomer
Reactant of Route 6
Reactant of Route 6
Tipifarnib S enantiomer

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。